2-Methylbenzoxazole-4-carboxamide (NU1056): Structural Dynamics, Synthesis, and Role in PARP Inhibitor Evolution
2-Methylbenzoxazole-4-carboxamide (NU1056): Structural Dynamics, Synthesis, and Role in PARP Inhibitor Evolution
Executive Summary
2-Methylbenzoxazole-4-carboxamide (Internal designation: NU1056; CAS: 171861-88-4) is a highly significant structural probe in the historical development of poly(ADP-ribose) polymerase (PARP) inhibitors. Originally designed to mimic the active anti conformation of nicotinamide, its synthesis unexpectedly led to a molecular rearrangement that birthed highly potent quinazolinone derivatives. This whitepaper provides an in-depth technical analysis of NU1056, detailing its chemical properties, the step-by-step methodologies for its total synthesis, and its mechanistic role in the evolution of synthetic lethality paradigms in oncology.
Chemical Properties and Structural Rationale
The foundational challenge in early PARP-1 inhibitor design was competing with NAD+ at the enzyme's catalytic active site. The nicotinamide pharmacophore of NAD+ binds to PARP-1 in a specific anti conformation. First-generation inhibitors, such as 3-aminobenzamide (3-AB), suffered from low potency because their carboxamide groups could freely rotate into the inactive syn conformation[1].
To overcome this, 2-methylbenzoxazole-4-carboxamide was rationally designed by scientists at Newcastle University to lock the carboxamide moiety in the anti orientation[1]. This was achieved via intramolecular hydrogen bonding between the carboxamide protons and the adjacent heteroatoms of the fused oxazole ring[2].
Table 1: Physico-Chemical Properties of 2-Methylbenzoxazole-4-carboxamide
| Property | Value |
| Chemical Name | 2-Methylbenzoxazole-4-carboxamide |
| Synonyms | NU1056, 2-Methyl-1,3-benzoxazole-4-carboxamide |
| CAS Registry Number | 171861-88-4 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
The Serendipitous Rearrangement: NU1056 to NU1025
While NU1056 successfully demonstrated PARP-1 inhibition (IC50 = 9.8 µM), its true value to drug development was serendipitous. During attempts to synthesize 2-methylbenzoxazole-4-carboxamide, a critical molecular rearrangement occurred in the reaction vessel, yielding 8-hydroxy-2-methylquinazolin-4[3H]-one (NU1025)[1].
This rearrangement revealed that constraining the carboxamide equivalent entirely within a fused ring system drastically increased target affinity[5]. NU1025 achieved an IC50 of 400 nM (Ki = 48 nM), proving to be vastly superior to NU1056[1]. This structural pivot laid the foundation for third-generation PARP inhibitors, ultimately culminating in the FDA-approved drug Rucaparib (Rubraca)[5].
Experimental Methodology: Total Synthesis of NU1056
The synthesis of 2-methylbenzoxazole-4-carboxamide requires strict control of anhydrous conditions to prevent premature hydrolysis of reactive intermediates[6].
Protocol 1: Step-by-Step Total Synthesis
Stage 1: Esterification
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Dissolve 3-hydroxy-2-nitrobenzoic acid (5.0 g, 27.32 mmol) in anhydrous methanol (200 mL).
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Bubble anhydrous hydrogen chloride (HCl) gas through the solution until fully saturated.
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Reflux the mixture for 20 hours under a nitrogen atmosphere.
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Remove the solvent under vacuum, dissolve the residual brown solid in water (100 mL), and neutralize with sodium bicarbonate until effervescence ceases to yield Methyl 3-hydroxy-2-nitrobenzoate [6]. Causality: HCl gas acts as a potent acid catalyst for Fischer esterification. Maintaining strictly anhydrous conditions prevents the reverse hydrolysis reaction, driving the equilibrium toward the ester.
Stage 2: Benzoxazole Ring Formation
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Dissolve Methyl 3-hydroxy-2-nitrobenzoate (0.1 g, 0.59 mmol) in anhydrous ethanol (20 mL).
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Add ethyl acetimidate hydrochloride (0.067 g, 0.59 mmol).
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Heat the reaction mixture under reflux for 24 hours.
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Remove ethanol under reduced pressure to yield Methyl 2-methylbenzoxazole-4-carboxylate [6]. Causality: Ethyl acetimidate serves as a bifunctional reagent, facilitating both the reduction of the nitro group and subsequent cyclization with the adjacent hydroxyl group to form the oxazole core.
Stage 3 & 4: Hydrolysis and Amidation
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Hydrolyze the ester intermediate using standard aqueous base conditions, followed by acidification to precipitate 2-methylbenzoxazole-4-carboxylic acid [6].
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Dissolve the carboxylic acid (0.1 g, 0.28 mmol) in anhydrous THF (10 mL).
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Add thionyl chloride (0.022 mL, 0.31 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 0.1 mL). Stir under nitrogen for 5 hours at room temperature[7].
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Add aqueous ammonia (0.5 mL) and stir for an additional 30 minutes.
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Extract with ethyl acetate (3 x 20 mL), dry over MgSO4, and concentrate to yield the final 2-methylbenzoxazole-4-carboxamide [7],[8]. Causality: The addition of catalytic DMF to thionyl chloride generates the Vilsmeier-Haack reagent in situ. This highly reactive chloroiminium intermediate facilitates the rapid conversion of the carboxylic acid to the acyl chloride at room temperature, avoiding thermal degradation of the benzoxazole core before the introduction of aqueous ammonia[7].
Synthesis workflow of 2-methylbenzoxazole-4-carboxamide (NU1056).
Biological Evaluation: PARP-1 Inhibition Workflow
To validate the efficacy of NU1056, a robust, self-validating PARP-1 inhibition assay is required to measure its ability to compete with NAD+.
Protocol 2: PARP-1 Catalytic Inhibition Assay
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Enzyme Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 1 mM DTT, and purified recombinant human PARP-1 enzyme.
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Substrate Introduction: Introduce activated calf thymus DNA (10 µg/mL) and radiolabeled [32P]-NAD+ (250 µM) to the buffer[1].
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Inhibitor Incubation: Add NU1056 at varying logarithmic concentrations (1 µM to 100 µM) and incubate at 25°C for 15 minutes.
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Quantification: Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA). Filter the precipitated poly(ADP-ribose) polymers onto GF/C glass microfiber filters, wash with TCA and ethanol, and measure incorporated radioactivity via liquid scintillation counting. Causality: PARP-1 functions as a primary sensor for DNA single-strand breaks (SSBs). In this assay, activated calf thymus DNA intentionally stimulates PARP-1 catalytic activity. This ensures that any measured reduction in [32P]-NAD+ incorporation is directly attributable to the competitive binding of NU1056 at the nicotinamide-binding pocket, rather than a lack of baseline enzyme activation. In vivo, this inhibition leads to the accumulation of SSBs, which degenerate into lethal double-strand breaks (DSBs) during replication in homologous recombination (HR) deficient cells—a mechanism known as synthetic lethality[5].
Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.
Quantitative Data Presentation
The structural evolution from flexible benzamides to constrained benzoxazoles (NU1056) and eventually quinazolinones (NU1025) demonstrates a clear trajectory of increasing target affinity.
Table 2: Comparative PARP Inhibitor Efficacy
| Compound | Structural Class | PARP-1 IC50 | PARP-1 Ki | Notes |
| 3-Aminobenzamide (3-AB) | Benzamide | 30 µM | 10 µM | First-generation; flexible syn/anti rotation |
| NU1056 | Benzoxazole | 9.8 µM | N/A | Constrained anti conformation via H-bonding |
| NU1025 | Quinazolinone | 400 nM | 48 nM | Serendipitous rearrangement product |
| Rucaparib | Tricyclic Indole | N/A | 1.4 nM | FDA-approved clinical derivative |
Quantitative data aggregated from historical PARP development records[1],[2].
References
-
Guidechem Chemical Dictionary. "171861-88-4 4-Benzoxazolecarboxamide, 2-methyl-". 3
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Google Patents (CA2350941A1). "Benzamide analogues as parp dna repair enzyme inhibitors". 7
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National Institutes of Health (NIH) / PMC. "The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity". 1
-
ResearchGate. "Accidental synthesis of first “hit” compound, NU1025". 5
-
Newcastle University Theses. "Pemberton 94.pdf - Synthesis and biological properties of PARP inhibitors". 8
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